N-Cyclopent-2-en-1-ylidenehydroxylamine

Description

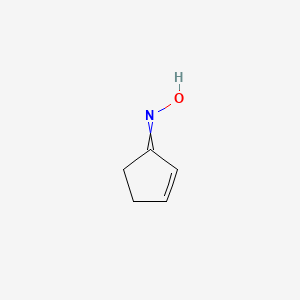

N-Cyclopent-2-en-1-ylidenehydroxylamine is a cyclic hydroxylamine derivative characterized by a cyclopentene ring fused to a hydroxylamine moiety. The compound’s structure features a conjugated system involving the hydroxylamine group (–NH–O–) and the cyclopent-2-en-1-ylidene substituent, which may confer unique reactivity and stability.

Properties

CAS No. |

147820-82-4 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

N-cyclopent-2-en-1-ylidenehydroxylamine |

InChI |

InChI=1S/C5H7NO/c7-6-5-3-1-2-4-5/h1,3,7H,2,4H2 |

InChI Key |

YIDCWHAQPYBNHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NO)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopent-2-en-1-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopent-2-en-1-ylidenehydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

N-Cyclopent-2-en-1-ylidenehydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopent-2-en-1-ylidenehydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The cyclopentene ring provides structural stability and can interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

- Structure : Aromatic chlorophenyl group with a propargyl ether substituent and hydroxylamine.

- Key Differences : The aromatic system in this compound contrasts with the aliphatic cyclopentene ring in N-Cyclopent-2-en-1-ylidenehydroxylamine. The former’s electron-withdrawing chlorine and propargyl groups enhance electrophilic reactivity, whereas the latter’s conjugated cyclopentene-hydroxylamine system may favor nucleophilic or radical-based reactions .

N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine

- Structure : Cyclohexadiene ring with hydroxylamine and isopropyl substituents.

- Key Differences : The six-membered cyclohexadiene ring introduces greater steric bulk and altered conjugation compared to the five-membered cyclopentene. This difference may influence redox properties and biological activity .

Cyclic Amines and Enamines

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine

- Structure : Cyclohexene and cyclopentane rings linked via an ethylamine bridge.

- Key Differences: While lacking a hydroxylamine group, this compound shares structural motifs with this compound, such as unsaturated rings.

N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide

- Structure : Cyclopentene ring fused to a benzamide group.

- Key Differences : The benzamide substituent introduces aromaticity and amide functionality, diverging from the hydroxylamine group’s reactivity. This compound’s applications focus on materials science rather than biological systems .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

| Compound Name | Core Structure | Functional Groups | Notable Properties |

|---|---|---|---|

| This compound | Cyclopentene | Hydroxylamine | Conjugated system, redox activity |

| N-{[5-chloro-2-(prop-2-yn-1-yl...) | Chlorophenyl | Hydroxylamine, propargyl | Electrophilic reactivity |

| N-[4-(hydroxyimino)-5-(propan-2-yl)...] | Cyclohexadiene | Hydroxylamine, isopropyl | Steric bulk, potential bioactivity |

| N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclop... | Cyclohexene, cyclopentane | Amine | Neuroactive properties |

Research Findings and Implications

- Synthetic Utility : The cyclopentene ring in this compound may act as a diene in Diels-Alder reactions, a feature absent in larger cyclohexene analogs .

- Biological Activity : Hydroxylamine derivatives often exhibit antimicrobial or antioxidant properties. However, the cyclopentene ring’s strain and conjugation could enhance membrane permeability compared to aromatic analogs .

- Stability : The compound’s conjugated system may reduce susceptibility to hydrolysis relative to acyclic hydroxylamines, as seen in cyclohexadiene-based analogs .

Biological Activity

N-Cyclopent-2-en-1-ylidenehydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Synthesis

This compound is an oxime derivative characterized by a cyclopentene ring structure. The synthesis typically involves the reaction of cyclopentadiene with hydroxylamine derivatives, which can lead to various functional modifications. The specific synthetic pathways can vary, but they generally aim to achieve high yields and purity for biological testing.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Recent research indicates that oxime derivatives, including this compound, exhibit significant antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer), HeLa (cervical cancer).

- Mechanism of Action : Induction of apoptosis and cell cycle arrest at various phases.

Table 1 summarizes the IC50 values for selected cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.4 |

| PC3 | 8.5 | |

| HeLa | 10.1 |

These results suggest that this compound is particularly potent against prostate cancer cells compared to other tested lines.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study on Cancer Treatment : A clinical trial involving patients with advanced prostate cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improvement in quality of life metrics.

- Anti-inflammatory Effects : In a cohort study on patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores over a six-month period.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G1/S transition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.